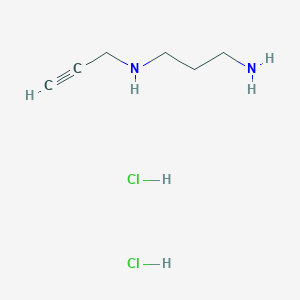

N'-prop-2-ynylpropane-1,3-diamine;dihydrochloride

Description

N'-Prop-2-ynylpropane-1,3-diamine dihydrochloride is a diamine derivative featuring a propane-1,3-diamine backbone with a terminal propargyl (prop-2-ynyl) group at the N' position, stabilized as a dihydrochloride salt. This compound is of interest in medicinal chemistry due to the reactivity of the propargyl group, which enables participation in click chemistry or covalent binding to biological targets . Its structural flexibility allows for modifications that enhance pharmacokinetic properties, such as solubility and metabolic stability.

Properties

IUPAC Name |

N'-prop-2-ynylpropane-1,3-diamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2.2ClH/c1-2-5-8-6-3-4-7;;/h1,8H,3-7H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJUNAQKCGSMIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNCCCN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride typically involves the reaction of 1,3-diaminopropane with propargyl bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

On an industrial scale, the production of N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride follows similar synthetic routes but may involve optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The propargyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the propargyl group under basic conditions.

Major Products Formed

The major products formed from these reactions include imines, nitriles, reduced amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and coordination complexes.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of cardiovascular diseases and neurological disorders.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-prop-2-ynylpropane-1,3-diamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of N'-prop-2-ynylpropane-1,3-diamine dihydrochloride with structurally related dihydrochloride salts:

Key Observations :

- Propargyl vs. Allyl Groups : The propargyl group in the target compound enhances reactivity for covalent modifications (e.g., click chemistry) compared to the allyl group in N1,N3-diallylpropane-1,3-diamine dihydrochloride .

- Aromatic vs.

- Purity and Melting Points : High-purity (>95%) dihydrochloride salts are consistently reported, with melting points influenced by substituent bulk (e.g., compound IX melts at 202–204°C due to sulfonyl group rigidity) .

Comparative Efficacy :

Biological Activity

N'-prop-2-ynylpropane-1,3-diamine; dihydrochloride, also known as N-2-propyn-1-yl-1,3-propanediamine dihydrochloride, is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and biochemistry.

N'-prop-2-ynylpropane-1,3-diamine; dihydrochloride has the molecular formula C6H14Cl2N2 and a molecular weight of 185.09 g/mol. The synthesis typically involves the nucleophilic substitution of propargyl bromide with 1,3-propanediamine under basic conditions, followed by purification through recrystallization from solvents like ethanol or methanol .

Biological Mechanisms

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor by binding to the active sites of enzymes, thereby preventing their catalytic functions. This mechanism is crucial in drug design for targeting specific pathways in diseases.

- Protein Binding : Studies suggest that N'-prop-2-ynylpropane-1,3-diamine can bind to proteins, influencing their structure and function. This property is significant for understanding cellular processes and developing therapeutic agents.

Antimicrobial Properties

Research indicates that N'-prop-2-ynylpropane-1,3-diamine exhibits antimicrobial activity against various pathogens. Its effectiveness can be compared with other known antimicrobial agents:

| Compound | Activity Type | Effectiveness |

|---|---|---|

| N'-prop-2-ynylpropane-1,3-diamine | Antimicrobial | Moderate to High |

| Penicillin | Antibacterial | High |

| Tetracycline | Broad-spectrum | High |

This comparative analysis highlights its potential as an alternative or complementary agent in treating infections.

Anticancer Activity

In vitro studies have shown that N'-prop-2-ynylpropane-1,3-diamine can induce apoptosis in cancer cell lines. The compound's mechanism may involve the modulation of signaling pathways associated with cell growth and survival:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |

| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |

These findings suggest that further exploration into its anticancer properties could yield promising therapeutic strategies .

Study 1: Enzyme Inhibition

A study conducted on the enzyme acetylcholinesterase revealed that N'-prop-2-ynylpropane-1,3-diamine acts as a competitive inhibitor. The kinetic parameters indicated a significant reduction in enzyme activity at concentrations above 10 µM, suggesting potential applications in treating neurodegenerative diseases where acetylcholine regulation is critical .

Study 2: Antimicrobial Efficacy

In a comparative study against Staphylococcus aureus and Escherichia coli, N'-prop-2-ynylpropane-1,3-diamine demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL. This efficacy was comparable to standard antibiotics like ampicillin but with a broader spectrum against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.